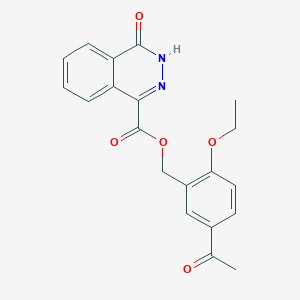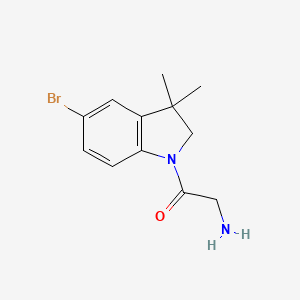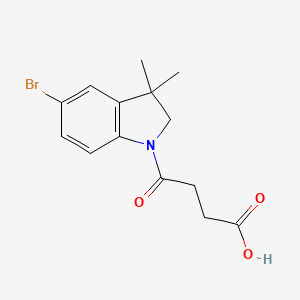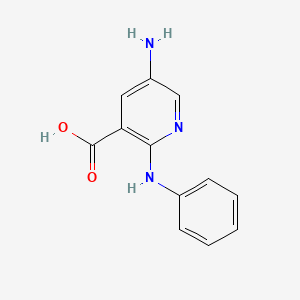![molecular formula C10H11Cl2NO3 B7637760 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
作用机制
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS and cytokines, which play a role in the development of inflammation and tissue damage. It also inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. However, there are also some limitations to using 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid in lab experiments. It can have side effects, such as gastrointestinal bleeding and renal toxicity, and its effects can vary depending on the dose and duration of treatment.
未来方向
There are several future directions for research on 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for this compound, such as other enzymes or signaling pathways involved in inflammation and pain. Finally, there is a need for more studies on the long-term effects of this compound, particularly on its potential to cause gastrointestinal bleeding and renal toxicity.
合成方法
Diclofenac is synthesized by the reaction of 2,5-dichloroaniline with 4-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with chloroacetic acid. The final product is then purified by recrystallization. This synthesis method has been well-established and is widely used in industry.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac is also effective in reducing the production of reactive oxygen species (ROS) and cytokines, which play a role in the development of inflammation and tissue damage.
属性
IUPAC Name |
2-[(2,5-dichloro-4-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-16-9-3-7(11)6(2-8(9)12)4-13-5-10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYFMNNCAFSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CNCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)



![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)